

# (4-tert-butylphenyl)hydrazine hydrochloride

## IUPAC name and CAS number

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### Compound of Interest

**Compound Name:** 4-tert-Butylphenylhydrazine hydrochloride

**Cat. No.:** B151963

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An In-depth Technical Guide to (4-tert-butylphenyl)hydrazine hydrochloride for Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on (4-tert-butylphenyl)hydrazine hydrochloride, a key reagent in synthetic organic chemistry and pharmaceutical development. This document outlines its chemical identity, properties, and significant applications, with a focus on its role in the Fischer indole synthesis and the production of celecoxib. Detailed experimental protocols and reaction pathway visualizations are included to support researchers in their laboratory work.

## Chemical Identity and Properties

(4-tert-butylphenyl)hydrazine hydrochloride is a substituted hydrazine salt widely used as a precursor in the synthesis of various heterocyclic compounds.

Table 1: Chemical Identifiers

Identifier	Value
IUPAC Name	(4-tert-butylphenyl)hydrazine;hydrochloride[ <a href="#">1</a> ]
1-(4-tert-butylphenyl)hydrazine hydrochloride	
CAS Number	128231-55-0[ <a href="#">1</a> ][ <a href="#">2</a> ]
	36600-66-5[ <a href="#">3</a> ][ <a href="#">4</a> ]
Molecular Formula	C <sub>10</sub> H <sub>17</sub> ClN <sub>2</sub>
Molecular Weight	200.71 g/mol [ <a href="#">3</a> ]
InChI Key	VTESCYNPUGSWKG-UHFFFAOYSA-N[ <a href="#">1</a> ]
Canonical SMILES	CC(C)(C)C1=CC=C(C=C1)NN.CI[ <a href="#">1</a> ]

Table 2: Physicochemical Properties

Property	Value
Appearance	White to off-white or light brown crystalline solid/powder.[ <a href="#">4</a> ]
Melting Point	212-216 °C (decomposes). [ <a href="#">5</a> ]
Solubility	Soluble in polar solvents such as water and alcohols.[ <a href="#">4</a> ]
Storage	Store in an inert atmosphere at room temperature. [ <a href="#">5</a> ]

## Synthesis and Applications

(4-tert-butylphenyl)hydrazine hydrochloride is a valuable building block, primarily utilized in reactions that form carbon-nitrogen bonds to construct heterocyclic rings. Hydrazine derivatives, in general, are important in the pharmaceutical industry for synthesizing a variety of biologically active compounds, including those with antituberculosis, antidepressant, and anticancer properties.[[6](#)]

## Fischer Indole Synthesis

A classic and versatile application of (4-tert-butylphenyl)hydrazine hydrochloride is in the Fischer indole synthesis. This reaction produces substituted indoles from an arylhydrazine and a ketone or aldehyde under acidic conditions.<sup>[7][8]</sup> The resulting indole scaffold is a core structure in many pharmaceuticals, such as the triptan class of antimigraine drugs.<sup>[7]</sup>

The general mechanism involves the formation of a phenylhydrazone, which then undergoes a<sup>[2]</sup><sub>[2]</sub>-sigmatropic rearrangement followed by the elimination of ammonia to form the aromatic indole ring.<sup>[7][9]</sup>



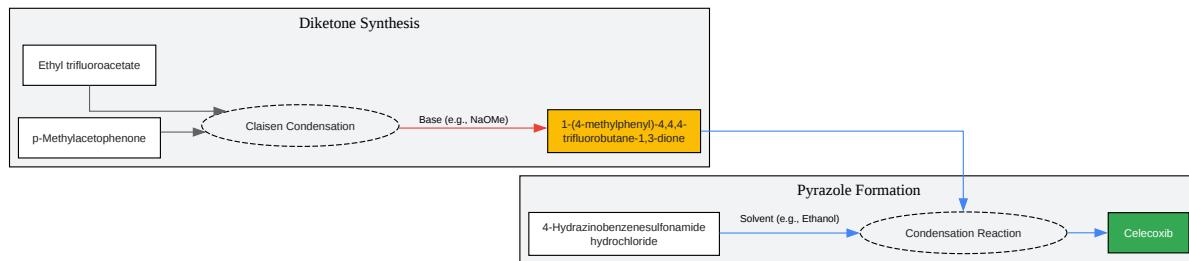
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Caption: Fischer Indole Synthesis Workflow.

## Synthesis of Celecoxib

(4-tert-butylphenyl)hydrazine hydrochloride is not directly used in the synthesis of Celecoxib. Rather, a structurally related compound, 4-hydrazinobenzenesulfonamide hydrochloride, is the key starting material. The synthesis involves the condensation of this sulfonamide-containing hydrazine with a 1,3-dicarbonyl compound, specifically 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione, to form the pyrazole ring of Celecoxib.<sup>[10][11]</sup>

The workflow illustrates the key steps in a common synthetic route to Celecoxib, highlighting the condensation reaction that forms the core pyrazole structure.



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Caption: Synthetic Pathway of Celecoxib.

## Experimental Protocols

The following are generalized protocols based on literature procedures. Researchers should consult original publications and perform appropriate risk assessments before conducting any experiment.

## General Protocol for Fischer Indole Synthesis

This protocol describes the synthesis of a 3H-indole derivative from (4-tert-butylphenyl)hydrazine hydrochloride and a ketone.

Materials:

- (Substituted) Phenylhydrazine hydrochloride (e.g., (4-tert-butylphenyl)hydrazine hydrochloride)
- Ketone or aldehyde (e.g., isopropyl methyl ketone, 2-methylcyclohexanone)<sup>[8]</sup>
- Acid catalyst (e.g., glacial acetic acid, hydrochloric acid)<sup>[8]</sup>

- Appropriate solvents for reaction and work-up (e.g., water, diethyl ether)

Procedure:

- In a suitable reaction flask, dissolve the phenylhydrazine hydrochloride in the acid catalyst (e.g., acetic acid).[\[8\]](#)
- Add the ketone or aldehyde to the solution. The reaction may be conducted at room temperature or require heating (reflux), depending on the reactivity of the substrates.[\[8\]](#)
- Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography). Reaction times can vary from a few hours to overnight.[\[12\]](#)
- Upon completion, quench the reaction by pouring the mixture into water or an ice-water mixture.
- Neutralize the excess acid carefully with a base (e.g., sodium bicarbonate solution).
- Extract the product into an organic solvent (e.g., diethyl ether or ethyl acetate).
- Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
- Remove the solvent under reduced pressure.
- Purify the crude product by a suitable method, such as column chromatography or recrystallization, to yield the final indole derivative.[\[12\]](#)

## General Protocol for Celecoxib Synthesis (Condensation Step)

This protocol outlines the condensation reaction to form the pyrazole ring of Celecoxib.

Materials:

- 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione
- 4-Hydrazinobenzenesulfonamide hydrochloride

- Solvent (e.g., absolute ethanol, methanol, or a mixture of ethyl acetate and water)[11][13]

Procedure:

- Combine 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione and 4-hydrazinobenzenesulfonamide hydrochloride in a reaction vessel containing the chosen solvent.[13]
- Heat the reaction mixture to reflux (e.g., ~65°C for methanol or ~75-80°C for ethyl acetate/water).[13]
- Stir the mixture at this temperature for several hours (e.g., 5-10 hours) until the reaction is complete, as monitored by TLC or HPLC.[13]
- After completion, cool the reaction mixture to room temperature or 0-5°C to precipitate the product.[13]
- Isolate the solid product by filtration.
- Wash the collected solid with water to remove any remaining salts.[13]
- The crude Celecoxib can be further purified by recrystallization from an appropriate solvent system (e.g., toluene or isopropanol/water) to achieve the desired purity.[11][13]

## Safety Information

(4-tert-butylphenyl)hydrazine hydrochloride is classified as an irritant and is harmful if swallowed.[3] It can cause skin and serious eye irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Table 3: GHS Hazard Statements

Code	Hazard Statement
H302	Harmful if swallowed[3]
H315	Causes skin irritation[3]
H319	Causes serious eye irritation[3]
H335	May cause respiratory irritation

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